2-Amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile
Description
2-Amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile (referred to as DCP in some studies) is a pyridine derivative characterized by a methoxy group at the 6-position and a phenyl group at the 4-position of the pyridine ring, with two nitrile groups at the 3- and 5-positions (). It is synthesized via a one-pot multicomponent reaction using cost-effective starting materials, making it accessible for research applications (). Additionally, it serves as a corrosion inhibitor for mild steel in acidic environments, with studies highlighting its adsorption behavior on metal surfaces ().
Properties
IUPAC Name |
2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-19-14-11(8-16)12(9-5-3-2-4-6-9)10(7-15)13(17)18-14/h2-6H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFCFUMDNJOFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358695 | |
| Record name | 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-26-8 | |
| Record name | 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile (commonly referred to as AMPPD) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀N₄O
- Molecular Weight : 246.26 g/mol
- Functional Groups : The compound features amino, methoxy, and dicarbonitrile groups that are crucial for its biological activity.
Synthesis
The synthesis of AMPPD can be achieved through various methods, including multicomponent reactions involving malononitrile, aldehydes, and amines. These synthetic routes allow for the efficient production of the compound with high yield and purity.
Anticancer Properties
Research has demonstrated that AMPPD exhibits potent anticancer activity across various cancer cell lines. A study highlighted its effectiveness against glioblastoma cells, where it showed enhanced cytotoxicity when used in combination with small molecule inhibitors. This suggests a synergistic effect that could be harnessed for therapeutic applications .
| Cancer Type | IC50 (µM) |
|---|---|
| Glioblastoma | 5.0 |
| Liver Cancer | 10.0 |
| Breast Cancer | 8.0 |
| Lung Cancer | 12.0 |
The above table summarizes the inhibitory concentration (IC50) values for AMPPD against different cancer types, indicating its potential as an effective anticancer agent.
The mechanism by which AMPPD exerts its biological effects involves several pathways:
- Enzyme Inhibition : AMPPD interacts with specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage .
- Cell Cycle Arrest : It inhibits key proteins such as CDK4/6, causing cell cycle arrest at the G1 phase, which prevents cancer cells from progressing to DNA synthesis .
Antimicrobial Activity
In addition to its anticancer properties, AMPPD has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Study on Glioblastoma : A specific study focused on glioblastoma cells demonstrated that AMPPD not only inhibited cell growth but also enhanced the effectiveness of existing therapies when used in combination with other agents .
- Antimicrobial Efficacy : In another investigation, AMPPD was tested against common bacterial strains and showed promising results, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of pyridine derivatives are highly dependent on substituent effects. Below is a detailed comparison of DCP with its structural analogs:
Corrosion Inhibition Performance in Acidic Media
Table 1: Substituent Effects on Corrosion Inhibition Efficiency
- Key Insight : Electron-donating groups (e.g., methoxy in PC-1) lower the energy gap (ΔE) and increase global softness, facilitating stronger adsorption on metal surfaces ().
Comparison with Non-Dicarbonitrile Pyridines
- ADP (2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile): Achieved 90% inhibition at 200 mg/L due to hydroxyl groups enhancing HOMO energy and electron donation ().
- AMP (2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile): Lower efficiency (86%) than ADP, highlighting the critical role of hydroxyl groups in improving adsorption ().
Research Findings and Trends
Corrosion Inhibition : Electron-donating substituents (e.g., –OCH₃, –OH) improve inhibition by lowering ΔE and enhancing adsorption. Protonated forms of these compounds exhibit higher electron-donating capacity than neutral forms ().
Biological Activity: Small polar groups (e.g., –NH₂, –Cl) in 2-aminopyridine-3,5-dicarbonitriles enhance selectivity for enzymes like AChE, while bulkier groups (e.g., phenyl) may reduce bioavailability ().
Synergistic Effects : Combining inhibitors with KI () or optimizing global softness () significantly boosts performance, suggesting multi-component formulations as a future trend.
Preparation Methods
Condensation-Based Synthesis via Benzaldehyde and Malononitrile
Reaction Mechanism and Procedure
The most widely documented method involves a one-pot condensation reaction between benzaldehyde, malononitrile, and sodium hydroxide in aqueous methanol. This approach leverages the Knoevenagel condensation mechanism, where benzaldehyde reacts with malononitrile to form an α,β-unsaturated intermediate, followed by cyclization to yield the pyridine ring.
Procedure :
- Reactants : Benzaldehyde (3.0 mmol), malononitrile (6.0 mmol), sodium hydroxide (3.5 mmol).
- Solvent System : 60% aqueous methanol (20 mL).
- Conditions : Room temperature, stirred for 6–8 hours.
- Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7 v/v).
- Workup : Crude product purified by silica gel column chromatography (200–300 mesh) with ethyl acetate/hexane eluent.
- Yield : 87% (2.64 g).
Table 1: Condensation Method Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Benzaldehyde, malononitrile, NaOH |
| Solvent | 60% aqueous methanol |
| Temperature | 25°C (room temperature) |
| Reaction Time | 6–8 hours |
| Purification | Column chromatography |
| Yield | 87% |
Characterization Data
The product was confirmed through spectroscopic and analytical methods:
- ¹H NMR (500 MHz, DMSO‑d₆) : δ 7.93 (s, 2H, NH₂), 7.48 (d, J = 9.7 Hz, 2H, aromatic H), 7.12 (d, J = 8.7 Hz, 2H, aromatic H), 3.97 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, DMSO‑d₆) : δ 166.36 (C=N), 162.39 (C-O), 130.23–114.52 (aromatic carbons), 55.82 (OCH₃).
- HRMS (MALDI-TOF) : m/z 303.0853 ([M + Na]⁺, calculated 303.0853).
Advantages and Limitations
- Advantages : High yield, simple setup, and compatibility with scalable reactions.
- Limitations : Requires rigorous control of stoichiometry to prevent side reactions, such as over-condensation or polymerization.
Nucleophilic Substitution from Chlorinated Precursors
Reaction Mechanism and Procedure
An alternative route involves nucleophilic aromatic substitution (NAS) of 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile with sodium methoxide. The electron-withdrawing cyano groups activate the pyridine ring, facilitating displacement of the chloride by methoxide.
Procedure :
- Reactants : 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (1.0 mmol), sodium methoxide (1.2 mmol).
- Solvent : Anhydrous methanol (15 mL).
- Conditions : Reflux at 65°C for 12 hours under nitrogen.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
- Yield : 96%.
Table 2: Substitution Method Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile |
| Nucleophile | Sodium methoxide |
| Solvent | Methanol |
| Temperature | 65°C (reflux) |
| Reaction Time | 12 hours |
| Purification | Recrystallization |
| Yield | 96% |
Characterization Data
- Melting Point : 233.2–233.7°C.
- ¹H NMR (500 MHz, DMSO‑d₆) : δ 7.93 (s, 2H, NH₂), 7.48 (d, J = 9.7 Hz, 2H), 7.12 (d, J = 8.7 Hz, 2H), 3.97 (s, 3H, OCH₃).
- X-ray Crystallography : Confirmed triclinic crystal system (space group P-1) with π-π stacking distances of 3.647 Å (plane-to-plane) and 3.909 Å (centroid-to-centroid).
Advantages and Limitations
- Advantages : Exceptional yield, high purity, and suitability for crystalline material production.
- Limitations : Requires specialized starting material (chlorinated precursor), limiting accessibility.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Criteria | Condensation Method | Substitution Method |
|---|---|---|
| Starting Material Cost | Low (commodity chemicals) | High (specialized precursor) |
| Reaction Time | 6–8 hours | 12 hours |
| Yield | 87% | 96% |
| Scalability | High | Moderate |
| Purity | Requires chromatography | High (recrystallization sufficient) |
Mechanistic Insights and Optimization Strategies
Condensation Pathway Optimization
Industrial and Research Implications
The substitution method is preferred for small-scale, high-purity applications (e.g., pharmaceuticals), whereas the condensation route is ideal for bulk synthesis in materials science. Recent advances in flow chemistry could enhance the scalability of both methods.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves a multi-component reaction starting with an aldehyde derivative (e.g., 4-methoxybenzaldehyde), malononitrile, and a sulfur-containing nucleophile (e.g., thiophenol or mercapto derivatives). A base catalyst like 1,8-diazabicycloundec-7-ene (DBU) is used in aqueous ethanol under reflux (55–80°C). Key steps include:
- Condensation of the aldehyde with malononitrile to form a Knoevenagel intermediate.
- Nucleophilic attack by the thiol group to form the pyridine core.
- Purification via crystallization or column chromatography.
Critical factors for yield optimization include solvent choice (e.g., 10% aqueous ethanol), stoichiometric ratios (aldehyde:malononitrile:thiol = 1:2:1), and reaction time (monitored by TLC). Variations in substituents (e.g., methoxy vs. ethoxy) require adjusted heating times .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?
- ¹H NMR : Look for signals at δ 7.5–8.0 ppm (aromatic protons from the phenyl group), δ 6.8–7.2 ppm (methoxy-substituted aromatic protons), and δ 5.5–6.0 ppm (amino protons, broad singlet).
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretching of cyano groups) and ~3300 cm⁻¹ (N-H stretching of the amino group).
- Elemental Analysis : Confirmation of C, H, and N percentages aligns with the molecular formula (e.g., C₁₇H₁₁N₃O).
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ correspond to the expected molecular weight (e.g., 297.3 g/mol) .
Q. How does the methoxy group at the 6-position influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?
The methoxy group acts as an electron-donating substituent, enhancing the electron density of the pyridine ring. This facilitates electrophilic aromatic substitution (e.g., nitration) at the para position relative to the methoxy group. However, in nucleophilic reactions (e.g., SNAr), the cyano groups at positions 3 and 5 withdraw electron density, creating activation at specific ring positions. For cyclization, the methoxy group can sterically hinder reactions at the 6-position but promote regioselectivity in heterocycle formation .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?
- Dose-Response Analysis : Validate activity across multiple concentrations to identify non-linear effects.
- Structural Confirmation : Ensure compound purity via HPLC and single-crystal X-ray diffraction to rule out impurities or polymorphic forms.
- Target Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific activity.
- Meta-Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in conflicting studies, as these variables significantly impact bioavailability .
Q. How can computational methods like DFT or molecular docking predict the biological activity or intermolecular interactions of this compound?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the amino and cyano groups exhibit strong electron-withdrawing effects, directing interactions with biological targets like kinase ATP-binding pockets.
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses with receptors (e.g., adenosine A₂B receptor). Key interactions include hydrogen bonds between the amino group and Asp⁵²⁶ or π-π stacking between the phenyl ring and Phe⁶⁸⁸.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N hydrogen bonds) in crystal structures to predict solid-state stability .
Q. What methodologies are recommended for analyzing the impact of substituent variations (e.g., replacing methoxy with ethoxy) on the compound’s photophysical or electrochemical properties?
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in different solvents (e.g., DMSO vs. chloroform) to assess π→π* transitions influenced by substituents.
- Cyclic Voltammetry : Measure oxidation/reduction potentials to evaluate electron-donating/withdrawing effects. Methoxy groups typically lower oxidation potentials compared to ethoxy due to increased electron density.
- Thermogravimetric Analysis (TGA) : Determine thermal stability; bulkier substituents (e.g., isopropoxy) may reduce melting points but enhance solubility .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s selectivity for adenosine receptors versus other GPCRs?
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., halogenation at the phenyl ring or alkylation of the amino group).
- Radioligand Binding Assays : Screen against A₁, A₂A, A₂B, and A₃ receptors using [³H]CCPA or [³H]ZM241385.
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with receptor subtypes.
Key findings: - Methoxy groups enhance A₂B affinity due to hydrophobic pocket compatibility.
- Cyano groups improve selectivity over A₁ receptors by sterically blocking larger binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
